molecular formula C9H7BrN2O B1283477 1-(5-Bromo-1H-indazol-1-yl)ethanone CAS No. 152626-92-1

1-(5-Bromo-1H-indazol-1-yl)ethanone

Cat. No. B1283477
M. Wt: 239.07 g/mol
InChI Key: IFPRNHHJTZSJAM-UHFFFAOYSA-N
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Description

The compound 1-(5-Bromo-1H-indazol-1-yl)ethanone is a brominated indazole derivative. Indazole compounds are heterocyclic structures containing a pyrazole ring fused to a benzene ring. The presence of a bromine atom on the indazole moiety can significantly alter the compound's reactivity and physical properties, making it a valuable intermediate for various chemical syntheses and potential applications in medicinal chemistry.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of 1-(5-Bromo-1H-indazol-1-yl)ethanone, they do provide insights into the synthesis of related compounds. For instance, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone involves a halogen-exchange reaction, which suggests that a similar approach might be applicable for synthesizing brominated indazole derivatives . Additionally, the synthesis of 2H-indazole-4,7-dione derivatives from 3-phenylsydnone and p-toluquinone through 1,3-dipolar cycloaddition indicates the versatility of indazole synthesis methods .

Molecular Structure Analysis

The molecular structure of related compounds has been thoroughly investigated using various computational methods and experimental techniques. For example, the optimized molecular structure and vibrational frequencies of a pyrazolyl ethanone derivative were studied using Gaussian09 software, and the results were in agreement with experimental infrared bands . The geometrical parameters of these molecules were confirmed by X-ray diffraction (XRD) data, which could be relevant when analyzing the structure of 1-(5-Bromo-1H-indazol-1-yl)ethanone.

Chemical Reactions Analysis

The reactivity of brominated compounds is often characterized by their ability to participate in further chemical transformations. The synthesis of 2H-indazole-4,7-dione derivatives and their subsequent reactions with bromine to yield mono- and dibromo derivatives demonstrate the potential for brominated indazoles to undergo further functionalization . This suggests that 1-(5-Bromo-1H-indazol-1-yl)ethanone could also be a precursor for more complex molecules through similar bromination reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated heterocyclic compounds can be influenced by the presence of substituents and the overall molecular structure. The study of ferrocenyl ethanone derivatives revealed that the UV-vis absorption and fluorescence spectra are dependent on the substituents attached to the core structure . This implies that the optical properties of 1-(5-Bromo-1H-indazol-1-yl)ethanone could also be modulated by its bromine substituent and the indazole framework. Additionally, the molecular electrostatic potential (MEP) analysis of a pyrazolyl ethanone derivative showed that the negative charge is localized over the carbonyl group, which could be a common feature in 1-(5-Bromo-1H-indazol-1-yl)ethanone .

Scientific Research Applications

Synthesis and Biological Activities

1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone, a related compound, has been synthesized and found to exhibit significant immunosuppressive and immunostimulatory activities against macrophages and T-lymphocytes. It also demonstrated notable inhibitory effects on LPS-stimulated NO generation and cytotoxicity against various cancer cells (Abdel‐Aziz et al., 2011).

Corrosion Inhibition

1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone, a structurally similar compound, has been effectively used as a corrosion inhibitor for mild steel in hydrochloric acid environments. This inhibitor was found to significantly increase with concentration and provided an inhibition efficiency of 95.10% at certain conditions (Jawad et al., 2020).

Antimicrobial and Antimalarial Activities

Imidazo[2,1-b]thiazole derivatives synthesized from compounds including 1-(2-amino-4-methylthiazol-5-yl)ethanone have shown promising antimicrobial and antimalarial activities. These compounds were effective in exhibiting good to excellent antibacterial activity, and some analogs displayed notable antimalarial activity (Vekariya et al., 2017).

Synthesis of Novel Compounds

1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone has been used in the synthesis of novel bi- and polycyclic compounds. This synthesis involved reactions with various nucleophiles, leading to the creation of compounds potentially possessing diverse physiological effects (ChemChemTech, 2022).

Safety And Hazards

Regarding safety information, “1-(5-Bromo-1H-indazol-3-yl)ethanone” is an organic compound, and its toxicity and irritation should be noted . Appropriate protective measures, including gloves, goggles, and protective clothing, need to be taken during use and handling, and operation in a well-ventilated environment .

properties

IUPAC Name

1-(5-bromoindazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-6(13)12-9-3-2-8(10)4-7(9)5-11-12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPRNHHJTZSJAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(C=C(C=C2)Br)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101293899
Record name 1-(5-Bromo-1H-indazol-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101293899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-1H-indazol-1-yl)ethanone

CAS RN

152626-92-1
Record name 1-(5-Bromo-1H-indazol-1-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152626-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Bromo-1H-indazol-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101293899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Bromo-2-methylaniline (25.0 g, 134 mmol) was dissolved in chloroform (250 mL), and the mixture was cooled to 5° C. Acetic anhydride (35 mL, 343 mmol) was added dropwise, and the mixture was allowed to warm to ambient temperature. Potassium acetate (3.97 g, 40.4 mmol) and isoamylnitrite (35 mL, 262 mmol) were added, and the mixture was heated at 70° C. overnight. The mixture was neutralized with saturated sodium bicarbonate and extracted with methylene chloride. The combined organic layers were concentrated under reduced pressure, and the resulting residue was triturated with methanol to afford the title compound. 1H NMR (300 MHz, DMSO-d6) δ ppm 8.45 (s, 1H) 8.26 (d, J=8.82 Hz, 1H) 8.17 (d, J=1.70 Hz, 1H) 7.77 (dd, J=8.82, 2.03 Hz, 1H) 2.72 (s, 3H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
3.97 g
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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